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Compound of Interest

Compound Name: 5,8-Dihydroxypsoralen

Cat. No.: B149889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data for 5,8-Dihydroxypsoralen is not readily available in the

public domain. This guide provides a comprehensive overview of the spectroscopic

characterization techniques applicable to this molecule, utilizing data from structurally similar

and well-studied psoralen derivatives, namely Psoralen, 8-Methoxypsoralen (Xanthotoxin), and

5-Methoxypsoralen (Bergapten), as illustrative examples. The experimental protocols provided

are generalized for the analysis of furanocoumarins and may require optimization for 5,8-
Dihydroxypsoralen.

Introduction
5,8-Dihydroxypsoralen is a derivative of psoralen, a class of naturally occurring

furocoumarins. Psoralens are renowned for their photosensitizing properties, which are

harnessed in photochemotherapy (PUVA) to treat various skin disorders like psoriasis and

vitiligo. The therapeutic efficacy of these compounds is intrinsically linked to their molecular

structure and their interaction with biological macromolecules, particularly DNA. A thorough

spectroscopic characterization is therefore paramount for understanding its physicochemical

properties, purity, and biological activity. This guide outlines the key spectroscopic techniques

used for the elucidation of 5,8-Dihydroxypsoralen's structure and function.

Spectroscopic Data of Representative Psoralens
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The following tables summarize key spectroscopic data for psoralen and its common methoxy

derivatives. These values provide an expected range for the spectroscopic features of 5,8-
Dihydroxypsoralen, though substitutions, particularly the hydroxyl groups at the 5 and 8

positions, will induce notable shifts.

UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is crucial for determining the wavelengths of maximum absorption (λmax), which is

essential for photochemical studies.

Compound Solvent λmax (nm)
Molar
Absorptivity (ε,
M⁻¹cm⁻¹)

Reference

8-

Methoxypsoralen
Alcohol 249, 300 22387, 11482 [1]

8-

Methoxypsoralen
- 330 -

Psoralen

Derivatives
UVA Range 315-400 5000–15,000

Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique that can be used to study the excited state

properties of molecules and their interactions with their environment.

Compound Solvent
Excitation λ
(nm)

Emission λ
(nm)

Reference

5-

Methoxypsoralen

Heptane/Dichloro

methane
- - [2]

Psoralen

Derivatives
Tris-EDTA buffer 345 400-500
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds.

¹H NMR Data of Psoralen

Proton
Chemical Shift
(δ, ppm)

Multiplicity Solvent Reference

H-2' 7.67 d CDCl₃

H-3' 6.82 d CDCl₃

H-4 7.80 d CDCl₃

H-5 7.46 s CDCl₃

H-3 6.38 d CDCl₃

¹³C NMR Data of Psoralen
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Carbon
Chemical Shift (δ,
ppm)

Solvent Reference

C-2 160.9 DMSO-d₆

C-3 112.9 DMSO-d₆

C-4 144.3 DMSO-d₆

C-4a 118.9 DMSO-d₆

C-5 115.0 DMSO-d₆

C-5a 124.6 DMSO-d₆

C-7 148.2 DMSO-d₆

C-8 99.8 DMSO-d₆

C-8a 127.1 DMSO-d₆

C-2' 146.8 DMSO-d₆

C-3' 106.6 DMSO-d₆

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity and elemental composition.

Compound
Ionization
Method

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Reference

Psoralen ESI 187.0377

159 ([M+H-

CO]⁺), 131

([M+H-2CO]⁺)

[3][4]

8-

Methoxypsoralen
EI - - [5]

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of

furanocoumarins. These should be adapted and optimized for the specific analysis of 5,8-
Dihydroxypsoralen.

UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of the

compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is

transparent in the wavelength range of interest (typically 200-400 nm for psoralens).

Methanol or ethanol are common choices.

Sample Preparation: Prepare a stock solution of the compound of known concentration (e.g.,

1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to find

a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.

Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm,

using the pure solvent as a blank.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the

molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is

the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of the compound.

Instrumentation: A spectrofluorometer.

Procedure:

Sample Preparation: Prepare a dilute solution of the compound in a suitable fluorescence-

grade solvent. The concentration should be low enough to avoid inner-filter effects (typically
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in the micromolar range).

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum

emission (if known, otherwise scan to find it) and scan the excitation monochromator over a

range of wavelengths to determine the optimal excitation wavelength.

Emission Spectrum: Set the excitation monochromator to the determined optimal excitation

wavelength and scan the emission monochromator to record the fluorescence emission

spectrum.

Data Analysis: Report the excitation and emission maxima. The fluorescence quantum yield

can be determined relative to a known standard if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the

solubility of the compound.[6]

¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum.

¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be performed to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy (Optional but Recommended): Perform 2D NMR experiments such

as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC

(Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to

determine proton-carbon correlations.

Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline

correction). Assign the chemical shifts of all protons and carbons based on their multiplicity,
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integration (for ¹H), and correlation patterns in 2D spectra.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-

MS or GC-MS).

Procedure:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

For LC-MS, the sample is first separated on an HPLC column.

Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is

common for polar molecules like psoralens and is a soft ionization technique that often

preserves the molecular ion.

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular

weight.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS on

the molecular ion peak. This involves isolating the parent ion, fragmenting it, and analyzing

the resulting daughter ions.

Data Analysis: Determine the exact mass and elemental composition from the high-

resolution mass spectrum. Propose a fragmentation pathway based on the MS/MS data to

confirm the structure.

Signaling Pathways and Experimental Workflows
Psoralens exert their biological effects primarily through their interaction with DNA upon

photoactivation. The general mechanism is a two-step process involving intercalation and

photocycloaddition.
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Caption: Mechanism of action of psoralens in photochemotherapy (PUVA).

This pathway illustrates that psoralens, upon administration, intercalate between the base pairs

of DNA.[7] Subsequent exposure to UVA light leads to the formation of covalent monoadducts

and interstrand cross-links with pyrimidine bases, primarily thymine.[8][9][10][11][12] This DNA

damage inhibits replication and transcription, ultimately leading to cell cycle arrest and

apoptosis, which is the basis for their therapeutic effect in hyperproliferative skin diseases.[8][9]

[10][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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